H-Lys(Fmoc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316632 | |
| Record name | N′-Fmoc-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84624-28-2 | |
| Record name | N′-Fmoc-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84624-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-Fmoc-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84624-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical and Physical Properties
H-Lys(Fmoc)-OH is a white to off-white solid powder. The presence of the large, aromatic Fmoc group significantly influences its physical properties, such as solubility and melting point, distinguishing it from unmodified lysine (B10760008). It is generally soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane (B109758). rsc.orgmedchemexpress.com The key physicochemical properties are summarized in the interactive table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid rsc.org |
| Molecular Formula | C₂₁H₂₄N₂O₄ rsc.org |
| Molecular Weight | 368.4 g/mol medchemexpress.com |
| CAS Number | 84624-28-2 medchemexpress.com |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone rsc.org |
Synthesis and Purification
The synthesis of H-Lys(Fmoc)-OH involves the selective protection of the ε-amino group of L-lysine. A common synthetic route starts with an L-lysine derivative where the α-amino group is already protected by a different protecting group, such as a benzyloxycarbonyl (Z) group (Z-Lys-OH). This compound is then reacted with an Fmoc-donating reagent, like 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), under basic conditions. This reaction selectively attaches the Fmoc group to the free ε-amino group. In the final step, the protecting group on the α-amino group (the Z group) is removed, typically through catalytic hydrogenation, to yield the final product, this compound. rsc.org
Purification of the synthesized compound is critical to ensure its suitability for applications like peptide synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method used for the purification and analysis of this compound, ensuring high purity by separating the target molecule from any unreacted starting materials or by-products. biocrick.comajpamc.com Recrystallization from appropriate solvents is also employed to obtain the compound in a solid, crystalline form. rsc.org
Spectroscopic and Chromatographic Data
The structural identity and purity of H-Lys(Fmoc)-OH are confirmed using a combination of spectroscopic and chromatographic techniques. These methods provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹H NMR spectra show characteristic signals for the protons of the lysine (B10760008) backbone, the methylene (B1212753) groups of the side chain, and the aromatic protons of the Fmoc group. rsc.orgamazonaws.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H (amine), C=O (carbonyl groups of the acid and the carbamate), and aromatic C-H bonds are observed. rsc.org
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound. A pure sample will typically show a single, sharp peak under specific chromatographic conditions. biocrick.comajpamc.com
Table 2: Analytical Characterization of this compound
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H NMR | Structural confirmation (Proton environment) | Signals corresponding to the fluorenyl, methylene, and methine protons. rsc.org |
| ¹³C NMR | Structural confirmation (Carbon skeleton) | Resonances for carbonyl, aromatic, and aliphatic carbons. amazonaws.comrsc.org |
| IR Spectroscopy | Functional group identification | Characteristic peaks for N-H, C=O, and aromatic C-H vibrations. rsc.org |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound. rsc.org |
| HPLC | Purity assessment | A single major peak indicating high purity. biocrick.com |
Advanced Analytical and Characterization Techniques for H Lys Fmoc Oh and Peptides
Synthesis of Lys-Containing Peptides
H-Lys(Fmoc)-OH is instrumental in the synthesis of peptides requiring site-specific modification at a lysine (B10760008) residue. After incorporating the amino acid and continuing the peptide synthesis, the side-chain Fmoc group can be selectively removed on-resin. peptide.com The exposed epsilon-amino group then serves as a handle for attaching various molecules, such as fluorescent labels, biotin (B1667282) tags, or drug conjugates, allowing for the creation of sophisticated diagnostic and therapeutic peptides. peptide.com
Solid-State NMR for Peptide Conformation in Lipid Bilayers
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Use in the Synthesis of Branched and Cyclic Peptides
The synthesis of branched peptides is a key application of lysine derivatives with orthogonal protection. nih.govchempep.com After this compound is incorporated into the main peptide backbone via Boc-SPPS, the side-chain Fmoc group is removed. A second, distinct peptide chain can then be assembled on the newly deprotected epsilon-amino group, resulting in a branched peptide structure. nih.gov This methodology is crucial for developing vaccine candidates, synthetic proteins, and multivalent ligands. Similarly, the deprotected side chain can be used as an anchor point for intramolecular cyclization with the peptide's N-terminus or another side chain.
Tandem Mass Spectrometry (MS/MS or MSn) for Sequence and Isomer Differentiation
Application in Peptidomimetic Chemistry
This compound facilitates the synthesis of peptidomimetics by allowing the introduction of non-peptidic functional groups onto the lysine side chain. This can include fatty acids for lipidation to improve pharmacokinetic properties or the attachment of chelating agents. For instance, its hydrochloride salt has been noted as a useful derivative for synthesizing diacylated GLP-1 analogues, which are peptidomimetics with potential antidiabetic activity. medchemexpress.com
Computational Studies and Mechanistic Insights
Summary of Recent Studies
Recent research continues to highlight the versatility of H-Lys(Fmoc)-OH and related lysine (B10760008) derivatives. Studies have explored their use in creating sophisticated biomaterials and therapeutics. Key findings include:
| Area of Research | Finding/Application | Reference |
|---|---|---|
| Drug Delivery | Co-assembly with Chlorin e6 to form nanoparticles with enhanced cellular uptake. | nih.gov |
| Biomaterials | Use as a template for self-assembled nanofibers for artificial photosynthesis systems. | d-nb.info |
| Cyclic Peptides | Synthesis of side-chain to side-chain cyclic peptides using orthogonally protected lysine. | nih.gov |
| Glycobiology | Used to create building blocks for the solid-phase synthesis of glycated peptides. | nih.gov |
Inter-Residue Hydrogen Bonding and Solvent Effects
Future Directions
The future of this compound in research appears robust. Its application is expected to expand in the design of "smart" biomaterials that can respond to specific biological triggers for targeted drug release. The development of more complex, multi-functional peptide conjugates for simultaneous imaging and therapy (theranostics) will continue to rely on the precise, site-specific modification capabilities afforded by orthogonally protected lysine derivatives. Furthermore, as the understanding of post-translational modifications deepens, building blocks like this compound will be essential for synthesizing modified peptides to unravel complex biological processes.
Challenges and Innovations in H Lys Fmoc Oh Peptide Synthesis
Overcoming "Difficult Sequences" and Aggregation
A significant challenge in SPPS is the phenomenon of "difficult sequences," which are prone to forming stable secondary structures, such as β-sheets, leading to inter-chain and intra-chain aggregation on the solid support. frontiersin.orgnih.gov This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and low yields. frontiersin.orgpeptide.com Hydrophobic sequences and those containing β-branched amino acids like valine and isoleucine are particularly susceptible to aggregation. nih.gov
Several innovative strategies have been developed to mitigate aggregation:
Backbone Protection: The introduction of protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), can effectively disrupt the hydrogen bonding that leads to aggregation. peptide.comresearchgate.net These groups are typically incorporated every six to seven residues to prevent the onset of aggregation. peptide.comnih.gov
Pseudoprolines: The use of pseudoproline dipeptides, derived from serine and threonine, mimics the structure of proline and disrupts the formation of secondary structures. frontiersin.orgsigmaaldrich.com
Chaotropic Agents and Special Solvents: The addition of chaotropic salts like NaClO₄ or the use of alternative solvents such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) can help to disrupt aggregation. peptide.comsigmaaldrich.com
Elevated Temperatures and Microwave Irradiation: Performing coupling reactions at higher temperatures or utilizing microwave energy can help to overcome aggregation and improve reaction kinetics. peptide.comnih.gov
| Strategy | Description | Key Benefit |
| Backbone Protection (Hmb, Dmb) | Reversible modification of the backbone amide nitrogen. | Disrupts inter-chain hydrogen bonding, preventing aggregation. peptide.comnih.gov |
| Pseudoproline Dipeptides | Incorporation of serine or threonine-derived dipeptides. | Mimics proline's structure-breaking properties. frontiersin.orgsigmaaldrich.com |
| Chaotropic Agents | Addition of salts like NaClO₄ to the reaction mixture. | Disrupts non-covalent interactions causing aggregation. peptide.comsigmaaldrich.com |
| Microwave Synthesis | Use of microwave energy to heat the reaction. | Increases reaction rates and can reduce aggregation. peptide.comnih.gov |
Minimizing Side Reactions and Byproduct Formation
The chemical environment of SPPS can lead to several undesirable side reactions, compromising the purity of the final peptide.
A major concern is aspartimide formation , particularly in sequences containing Asp-Gly or Asp-Ser. peptide.comnih.gov This side reaction, catalyzed by both acidic and basic conditions, can lead to a mixture of α- and β-coupled peptides and other byproducts. peptide.comnih.gov The use of additives like ethyl cyano(hydroxyimino)acetate (Oxyma) in the deprotection solution has been shown to reduce aspartimide formation. nih.gov
Racemization of amino acids, especially cysteine and histidine, can occur during the activation step. nih.gov For cysteine, using carbodiimide (B86325) activation methods can avoid this issue. nih.gov For histidine, employing a protecting group like the π-methyl-benzyl (MBom) group has been shown to significantly reduce racemization compared to the more common trityl (Trt) group, especially under microwave heating conditions. nih.gov
Other potential side reactions include the formation of diketopiperazines , particularly with C-terminal proline residues, and the oxidation of methionine. iris-biotech.de Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize these and other byproducts. iris-biotech.de
Development of More Efficient and Greener Deprotection Strategies
The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. Traditionally, this is achieved using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). peptide.com However, piperidine is a hazardous substance, and its use generates significant waste.
Innovations in this area focus on both efficiency and sustainability:
Alternative Bases: Researchers have explored weaker or less hazardous bases for Fmoc deprotection. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group much faster than piperidine, though it can also promote aspartimide formation. publish.csiro.aupeptide.com Triethylamine in combination with an ionic liquid has also been investigated as a milder deprotection method. rsc.org
"In Situ" Deprotection: A promising strategy involves adding the deprotection agent directly to the coupling cocktail after the coupling reaction is complete. csic.espeptide.com This "in situ" approach eliminates the need for washing steps between coupling and deprotection, significantly reducing solvent consumption. peptide.comcsic.espeptide.com Studies have shown that adding 1% OxymaPure to the washing solvent after in situ deprotection can more efficiently remove traces of the base. csic.espeptide.com
Hydrogenolysis: A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported. acs.org This approach is particularly valuable for synthesizing sensitive peptides containing reactive groups that are incompatible with traditional basic deprotection conditions. acs.org
Sustainability Considerations in Fmoc SPPS
The pharmaceutical industry's growing interest in therapeutic peptides has brought the environmental impact of peptide synthesis into sharp focus. researchgate.net Traditional SPPS protocols are often criticized for their large consumption of hazardous solvents and reagents. researchgate.netadvancedchemtech.com
Efforts to make Fmoc SPPS more sustainable include:
Green Solvents: There is a significant push to replace hazardous solvents like DMF and dichloromethane (B109758) (DCM) with greener alternatives. advancedchemtech.comacs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and N-butylpyrrolidinone (NBP) have been investigated as potential replacements. acs.org Water-based SPPS using microwave assistance has also been explored. acs.org
Solvent Reduction: As mentioned, "in situ" deprotection protocols can dramatically reduce the volume of solvent used for washing. csic.espeptide.com Optimizing washing steps and moving from batch to continuous flow processes can also contribute to solvent reduction. advancedchemtech.com
Greener Reagents: The development of more sustainable coupling reagents is an active area of research. acs.org Reagents that are more atom-efficient and less hazardous are being sought to replace traditional ones. researchgate.netacs.org
| Innovation | Sustainability Benefit |
| Green Solvents (e.g., 2-MeTHF, γ-valerolactone) | Reduces the use of hazardous and environmentally persistent solvents. acs.org |
| "In Situ" Deprotection | Significantly decreases solvent consumption by eliminating intermediate washing steps. csic.espeptide.com |
| Continuous Flow Synthesis | Can reduce the excess of reagents and solvents required compared to batch processes. advancedchemtech.com |
| TFA-Free Cleavage Protocols | Avoids the generation of hazardous waste associated with trifluoroacetic acid. advancedchemtech.com |
Automation and High-Throughput Synthesis Approaches
The repetitive nature of SPPS makes it highly amenable to automation. jpt.comamericanpeptidesociety.org Automated peptide synthesizers have become standard tools in many laboratories, enabling the efficient and reliable production of peptides with minimal human intervention. americanpeptidesociety.orgunc.edu These systems standardize the deprotection, coupling, and washing steps into precise, repeatable cycles, which is crucial for synthesizing long and complex peptides. americanpeptidesociety.orgvapourtec.com
Modern automated systems often incorporate features like:
In-line Monitoring: UV monitoring of the Fmoc deprotection step provides real-time feedback on the efficiency of the preceding coupling reaction. vapourtec.com
Microwave and Induction Heating: Controlled heating can accelerate reaction times and help overcome aggregation. americanpeptidesociety.orgvapourtec.com
High-Throughput Capabilities: Parallel synthesis platforms allow for the simultaneous production of multiple peptides, which is invaluable for creating peptide libraries for drug discovery and other research applications. unc.edumdpi.com
Q & A
Q. Advanced
- HPLC : Assess purity (>98%) and retention time shifts due to Fmoc.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 468.5 Da).
- NMR : Verify ε-Fmoc presence via aromatic proton signals (δ 7.2–7.8 ppm) .
How to troubleshoot low yields when using this compound in automated synthesis?
Q. Advanced
- Prolong coupling time (up to 2 hours) or increase reagent equivalents (8–10 eq).
- Switch to OxymaPure/DIC for improved activation efficiency.
- Verify Fmoc deprotection via UV monitoring (301 nm absorbance) to rule out incomplete removal .
What are the storage conditions for this compound?
Basic
Store at -20°C in a desiccator to prevent moisture absorption. For long-term stability (>3 years), lyophilize and seal under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles .
How to perform regioselective modifications on lysine using this compound?
Q. Advanced
Incorporate this compound into the peptide sequence.
Deprotect ε-Fmoc with piperidine, leaving α-amine protected (e.g., with Boc).
Modify the ε-amine via acylation, biotinylation, or fluorescent tagging.
Remove α-Boc with TFA for further couplings .
Can this compound be used in click chemistry applications?
Advanced
Yes. After Fmoc deprotection, the ε-amine can be functionalized with:
- Azides for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC).
Optimize reaction pH (7–8.5) and avoid competing nucleophiles (e.g., amines) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
